5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dihydro-oxazole ring, and a carboxylic acid group
Preparation Methods
The synthesis of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the benzodioxole moiety. The synthetic route typically includes:
Methoxylation: The addition of a methoxy group to the benzodioxole ring.
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the dihydro-oxazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry.
Chemical Reactions Analysis
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atoms in the benzodioxole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID include other benzodioxole derivatives and oxazole-containing compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID lies in its specific combination of bromine atoms, methoxy group, and carboxylic acid functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Br2NO6 |
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Molecular Weight |
437.04 g/mol |
IUPAC Name |
5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11Br2NO6/c1-19-10-8(14)6(9(15)11-12(10)21-4-20-11)2-5-3-7(13(17)18)16-22-5/h5H,2-4H2,1H3,(H,17,18) |
InChI Key |
GHFICZQNYWFXJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)CC3CC(=NO3)C(=O)O)Br |
Origin of Product |
United States |
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